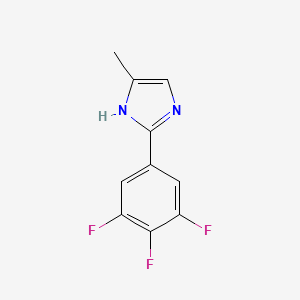

5-methyl-2-(3,4,5-trifluorophenyl)-1H-imidazole

Description

Properties

Molecular Formula |

C10H7F3N2 |

|---|---|

Molecular Weight |

212.17 g/mol |

IUPAC Name |

5-methyl-2-(3,4,5-trifluorophenyl)-1H-imidazole |

InChI |

InChI=1S/C10H7F3N2/c1-5-4-14-10(15-5)6-2-7(11)9(13)8(12)3-6/h2-4H,1H3,(H,14,15) |

InChI Key |

WTFRXJMEXLQEAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1)C2=CC(=C(C(=C2)F)F)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Using 3,4,5-Trifluorophenyl Halides and 4-Methylimidazole

One effective method involves reacting 3-bromo-5-fluoro-benzotrifluoride or related halogenated trifluorophenyl compounds with 4-methylimidazole under basic conditions. The process typically includes:

- Use of a strong base such as sodium hydride (NaH) to deprotonate the imidazole nitrogen, enhancing nucleophilicity.

- Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylformamide (DMF) to dissolve reactants and stabilize intermediates.

- Elevated temperatures (70–130 °C) to facilitate substitution.

The reaction proceeds via displacement of the halogen on the trifluorophenyl ring by the imidazole nitrogen, yielding 5-methyl-2-(3,4,5-trifluorophenyl)-1H-imidazole as the main product.

$$

\text{3-bromo-5-fluoro-benzotrifluoride} + \text{4-methylimidazole} \xrightarrow[\text{NMP}]{\text{NaH}, 75-100^\circ C} \text{5-methyl-2-(3,4,5-trifluorophenyl)-1H-imidazole}

$$

Reduction of Nitro-Substituted Intermediates

An alternative pathway involves:

- Nucleophilic substitution of 1-fluoro-3-nitro-5-trifluoromethylbenzene with 4-methylimidazole to form a nitro-substituted imidazole intermediate.

- Catalytic hydrogenation (using palladium on charcoal) to reduce the nitro group to an amine, followed by hydrolysis or further functionalization to yield the target imidazole.

This route provides a controlled way to introduce amino functionalities if required for further derivatization.

Cyclization from Hydrazinecarboxamide and 3,4,5-Trifluorobenzaldehyde Derivatives

Though more common for oxadiazole derivatives, cyclization reactions involving hydrazinecarboxamide and 3,4,5-trifluorobenzaldehyde in ethanol under reflux with chloramine T have been reported for related heterocycles. Such methods might be adapted for imidazole synthesis by modifying reactants and conditions accordingly.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 4-methylimidazole, NaH | NMP or DMF | 75–100 °C | Up to 80–90% reported in similar systems | Strong base required; polar aprotic solvent enhances yield |

| Catalytic hydrogenation | Pd/C, H2 gas | Methanol or ethanol | Room temp to 50 °C | >90% for nitro reduction | Careful control of hydrogenation conditions needed |

| Recrystallization | Heptane or ethanol | - | Ambient | Purification step | Improves purity and crystallinity |

Mechanistic Insights and Side Products

- The nucleophilic aromatic substitution proceeds via an addition-elimination mechanism favored by electron-withdrawing fluorines on the phenyl ring.

- Side products can include dihydroimidazole derivatives formed by partial reduction or ring saturation, especially under harsh conditions.

- Hydrolysis of intermediate mesoionic compounds may yield byproducts requiring chromatographic separation.

Summary of Data from Patents and Literature

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling for C-2 Functionalization

The brominated intermediate undergoes Suzuki coupling with arylboronic acids to introduce substituents at C-2:

-

Methyl group introduction : Using methylboronic acid under PdCl₂(DPPF)/CsF catalysis in 1,4-dioxane at 65°C yields 5-methyl-2-(3,4,5-trifluorophenyl)-1H-imidazole .

Optimized Parameters :

Alternative Routes via Debus-Radziszewski Reaction

The imidazole core can also be assembled via a one-pot cyclization:

-

Reagents : 3,4,5-Trifluorobenzaldehyde, methylglyoxal, and ammonium acetate in acetic acid.

-

Conditions : Reflux at 120°C for 12 hours yields 2-(3,4,5-trifluorophenyl)-5-methyl-1H-imidazole directly .

Advantages :

Functionalization and Derivatization

Post-synthetic modifications enhance biological activity:

-

N-Alkylation : Reacting with methyl iodide/K₂CO₃ in DMF converts 1H-imidazole to 1-methyl derivatives, improving metabolic stability .

-

Triazole Conjugation : Click chemistry with azides introduces triazole moieties at C-4/C-5, enhancing tubulin inhibition (IC₅₀: 0.51–0.63 µM in A549 cells) .

Biological Relevance :

-

The 3,4,5-trifluorophenyl group mimics tubulin-binding motifs in combretastatin analogs .

-

Methyl substitution at C-5 improves lipophilicity and membrane permeability .

Catalytic Hydrogenation for Amino Derivatives

Reduction of nitro intermediates:

-

Step 1 : Nitration of 2-bromo-5-fluoro-benzotrifluoride yields nitro intermediates.

-

Step 2 : Catalytic hydrogenation (H₂/Pd-C) in methanol reduces nitro to amine, producing 5-methyl-2-(3,4,5-trifluorophenyl)-1H-imidazol-1-amine .

Conditions :

Stability and Reactivity

Scientific Research Applications

5-methyl-2-(3,4,5-trifluorophenyl)-1H-imidazole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-methyl-2-(3,4,5-trifluorophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

The substituents on the imidazole ring significantly influence reactivity, solubility, and bioactivity. Below is a comparative analysis of structurally related imidazole derivatives:

Table 1: Comparison of Key Imidazole Derivatives

*Calculated based on molecular formula C₁₀H₈F₃N₂.

Key Observations

Functional Group Diversity : The presence of a carboxylic acid group in 4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid increases hydrophilicity, contrasting with the lipophilic trifluorophenyl group in the target compound.

Steric Effects : Bulky substituents, such as in 4,5-diphenyl derivatives , may hinder rotational freedom, affecting molecular recognition in catalytic or pharmacological contexts.

Comparison with Related Compounds

- Heterocyclic Hybrids : Compounds like 9c (from ) incorporate triazole-thiazole moieties, demonstrating the versatility of imidazole as a scaffold for hybrid drug design.

Biological Activity

5-Methyl-2-(3,4,5-trifluorophenyl)-1H-imidazole is an imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a methyl group at the 5-position and a trifluorophenyl group at the 2-position of the imidazole ring. The presence of multiple fluorine atoms is significant as it often enhances biological activity due to increased lipophilicity and metabolic stability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including 5-methyl-2-(3,4,5-trifluorophenyl)-1H-imidazole.

- Mechanism of Action : Imidazoles can inhibit tubulin polymerization, a critical process in cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines such as MDA-MB-231 and HeLa cells .

- Case Study : A study demonstrated that a closely related compound induced significant ROS (reactive oxygen species) accumulation in MDA-MB-231 cells, leading to mitochondrial membrane depolarization and subsequent cell death . This suggests that 5-methyl-2-(3,4,5-trifluorophenyl)-1H-imidazole may act through similar pathways.

Antimicrobial Activity

The antibacterial properties of imidazole derivatives have also been explored.

- Mechanism : The structural features necessary for antibacterial activity include the presence of electron-withdrawing groups and specific aryl substitutions. Compounds similar to 5-methyl-2-(3,4,5-trifluorophenyl)-1H-imidazole have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) due to their ability to disrupt bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazoles:

| Substitution Position | Effect on Activity |

|---|---|

| 2-position | Essential for antibacterial activity; electron-withdrawing groups enhance potency |

| 4-position | Modifications here can lead to increased tubulin inhibition |

| 5-position | Methyl substitution can improve solubility and bioavailability |

Research Findings

Several key findings from recent research studies highlight the biological activity of imidazoles:

- Anticancer Efficacy : Compounds structurally related to 5-methyl-2-(3,4,5-trifluorophenyl)-1H-imidazole exhibited IC50 values ranging from 80 nM to 1 µM against various cancer cell lines .

- Multitargeted Potential : Some studies suggest that these compounds may act on multiple targets, including microtubules and eicosanoid biosynthesis pathways .

- Neuroprotective Effects : There is emerging evidence indicating that certain imidazoles may also have neuroprotective properties relevant to Alzheimer's disease by stabilizing microtubules and inhibiting inflammatory pathways .

Q & A

Q. What are the optimized synthetic routes for 5-methyl-2-(3,4,5-trifluorophenyl)-1H-imidazole, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of imidazole derivatives typically involves condensation reactions between amines, aldehydes, and ketones under acidic or catalytic conditions. For example, analogous compounds like 4-aryl-2-benzoyl-imidazoles were synthesized via cyclization of benzaldehyde derivatives with ammonium acetate in acetic acid, achieving yields of 65–80% . Optimization may include solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and catalysts such as iodine or silica-supported reagents to enhance regioselectivity . Purity is validated via melting point analysis, NMR, and elemental analysis (e.g., deviations <0.4% for C/H/N) .

Q. How can structural characterization of 5-methyl-2-(3,4,5-trifluorophenyl)-1H-imidazole be performed to confirm regiochemistry and substituent orientation?

Methodological Answer:

- NMR Spectroscopy: H and C NMR can identify substituent positions. For instance, in 4-phenyl-2-(3,4,5-trimethoxybenzyl)-1H-imidazole, aromatic protons at δ 6.51 ppm (s, 2H) confirmed para-substitution on the benzyl group .

- X-ray Crystallography: Single-crystal analysis (e.g., R-factor = 0.039) resolves bond angles and torsional strain, critical for verifying the trifluorophenyl group’s spatial arrangement .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] = 325.1684 for CHNO) .

Advanced Research Questions

Q. What strategies can enhance the catalytic activity of fluorinated imidazole derivatives in hydroboration or polymerization reactions?

Methodological Answer: Microwave irradiation significantly improves catalytic efficiency. For tris(3,4,5-trifluorophenyl)borane, microwave heating at 180°C increased hydroboration yields of alkenes/alkynes from <20% to >90% by reducing reaction time (30 min vs. 24 h) and enhancing boron-substrate interactions . For imidazole-based catalysts, introducing electron-withdrawing groups (e.g., -CF) can stabilize transition states, while varying aryl substituents modulates Lewis acidity .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the antibacterial potential of 5-methyl-2-(3,4,5-trifluorophenyl)-1H-imidazole?

Methodological Answer:

- Derivative Synthesis: Modify substituents (e.g., methyl, nitro, or thiophene groups) to assess antibacterial potency. For example, 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives showed MIC values of 12.5–50 µg/mL against S. aureus .

- In Vitro Assays: Use broth microdilution (CLSI guidelines) to determine MIC/MBC against Gram-positive/negative strains. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays on mammalian cells .

Q. What computational methods are effective for predicting the binding affinity of fluorinated imidazoles to biological targets (e.g., tubulin)?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina simulate ligand-protein interactions. For tubulin inhibitors, docking scores (e.g., −9.2 kcal/mol for 4-aryl-2-benzoyl-imidazoles) correlate with experimental IC values (e.g., 0.8 µM) .

- MD Simulations: GROMACS or AMBER assess binding stability over 100 ns, analyzing RMSD (<2 Å) and hydrogen bond occupancy .

Data Contradiction and Resolution

Q. How can discrepancies in catalytic performance between microwave and conventional heating be rationalized?

Methodological Answer: Microwave irradiation induces rapid, uniform heating, reducing side reactions (e.g., decomposition) observed in prolonged conventional heating. For tris(3,4,5-trifluorophenyl)borane, microwave-enhanced dielectric heating lowered activation energy (ΔG from 85 kJ/mol to 68 kJ/mol), favoring higher yields . Validate via kinetic studies (Arrhenius plots) and in situ FTIR to monitor intermediate formation .

Q. Why do fluorinated imidazoles exhibit variable antibacterial activity across structural analogs?

Methodological Answer: Electron-withdrawing groups (e.g., -CF) increase membrane permeability but may reduce solubility. For example, 2-methyl-5-nitro-1H-imidazoles with thiophene substituents showed 4-fold higher activity than phenyl analogs due to improved lipophilicity (logP = 2.1 vs. 1.5) . Quantify logP (HPLC) and correlate with bioactivity to optimize substituent choice .

Tables

Table 1. Key Physicochemical Properties of 5-Methyl-2-(3,4,5-Trifluorophenyl)-1H-Imidazole

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | CHFN | Derived |

| Molecular Weight | 222.18 g/mol | Calculated |

| Melting Point | ~150–160°C (estimated via analogs) | |

| LogP (Predicted) | 2.8 (AlogPS) |

Table 2. Comparative Catalytic Efficiency Under Microwave vs. Conventional Heating

| Condition | Yield (%) | Reaction Time | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| Conventional Heating | 18–22 | 24 h | 85 | |

| Microwave Irradiation | 88–92 | 30 min | 68 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.